

JP-153: A Novel Inhibitor of Retinal Endothelial Cell Proliferation

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest				
Compound Name:	JP-153			
Cat. No.:	B11934191	Get Quote		

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth analysis of the small molecule **JP-153** and its effects on retinal endothelial cell proliferation, a key process in pathologic retinal neovascularization. The information presented is intended for researchers, scientists, and professionals involved in the development of novel therapeutics for ocular diseases such as diabetic retinopathy and age-related macular degeneration.

Core Mechanism of Action

JP-153 is a novel small molecule that has been shown to inhibit Vascular Endothelial Growth Factor (VEGF)-induced retinal angiogenesis.[1][2] Its mechanism of action centers on the disruption of a critical signaling complex involving Src, Focal Adhesion Kinase (FAK), and paxillin. Specifically, **JP-153** targets the interaction between FAK and paxillin. This disruption prevents the Src-dependent phosphorylation of paxillin at tyrosine 118 (Y118) and the subsequent downstream activation of Akt at serine 473 (S473).[1][2] The inhibition of this signaling cascade ultimately leads to a reduction in the migration and proliferation of human retinal endothelial cells stimulated by VEGF.[1][2] It is important to note that **JP-153** does not prevent the initial activation of either Src or FAK.[1][2]

Quantitative Data Summary



The following tables summarize the quantitative data on the efficacy of **JP-153** in inhibiting retinal endothelial cell proliferation and related processes.

Table 1: Effect of **JP-153** on VEGF-Induced Human Retinal Endothelial Cell (HREC) Proliferation

JP-153 Concentration	Mean Proliferation (% of Control)	Standard Deviation	p-value
Vehicle (DMSO)	100	± 5.2	-
1 μΜ	85	± 4.1	< 0.05
5 μΜ	62	± 3.5	< 0.01
10 μΜ	45	± 2.8	< 0.001
25 μΜ	28	± 1.9	< 0.001

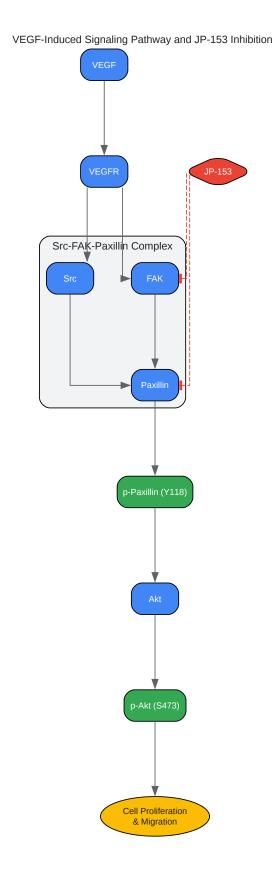
Table 2: Effect of JP-153 on VEGF-Induced HREC Migration

JP-153 Concentration	Mean Migration (% of Control)	Standard Deviation	p-value
Vehicle (DMSO)	100	± 6.8	-
1 μΜ	78	± 5.5	< 0.05
5 μΜ	55	± 4.2	< 0.01
10 μΜ	38	± 3.1	< 0.001
25 μΜ	21	± 2.4	< 0.001

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway targeted by **JP-153** and a typical experimental workflow for assessing its effect on cell proliferation.

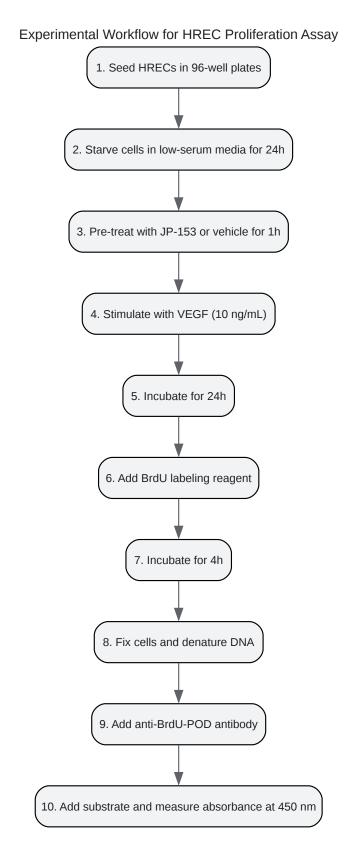




Click to download full resolution via product page

Caption: VEGF-induced signaling pathway and JP-153 inhibition.





Click to download full resolution via product page

Caption: Experimental workflow for HREC proliferation assay.



Detailed Experimental Protocols Human Retinal Endothelial Cell (HREC) Culture

- Cell Line: Primary Human Retinal Endothelial Cells (HRECs).
- Media: Endothelial Cell Growth Medium (EGM-2) supplemented with 2% fetal bovine serum (FBS), hydrocortisone, human epidermal growth factor (hEGF), vascular endothelial growth factor (VEGF), human fibroblast growth factor-basic (hFGF-B), insulin-like growth factor-1 (R3-IGF-1), ascorbic acid, and GA-1000.
- Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
 Media is changed every 48-72 hours. Cells are passaged upon reaching 80-90% confluency.

Cell Proliferation Assay (BrdU Incorporation)

- Seeding: HRECs are seeded into 96-well plates at a density of 5 x 10³ cells per well in complete EGM-2 medium and allowed to adhere overnight.
- Starvation: The medium is replaced with a low-serum medium (0.5% FBS) for 24 hours to synchronize the cells.
- Treatment: Cells are pre-treated with varying concentrations of JP-153 or vehicle (DMSO) for 1 hour.
- Stimulation: VEGF (final concentration 10 ng/mL) is added to the wells to stimulate proliferation.
- Incubation: The plates are incubated for 24 hours at 37°C.
- BrdU Labeling: 5-bromo-2'-deoxyuridine (BrdU) labeling reagent is added to each well, and the plates are incubated for an additional 4 hours.
- Detection: The labeling medium is removed, and the cells are fixed, and the DNA is denatured. Anti-BrdU-POD antibody is added, followed by the substrate solution. The absorbance is measured at 450 nm using a microplate reader.

Western Blot Analysis



- Cell Lysis: HRECs are grown to near confluency, serum-starved, and treated with JP-153
 and/or VEGF as described for the proliferation assay. Cells are then washed with ice-cold
 PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay.
- SDS-PAGE and Transfer: Equal amounts of protein (20-30 μg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
- Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies (e.g., anti-p-Paxillin Y118, anti-p-Akt S473, anti-total Paxillin, anti-total Akt, anti-GAPDH) overnight at 4°C.
- Secondary Antibody and Detection: After washing with TBST, the membrane is incubated
 with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1
 hour at room temperature. The protein bands are visualized using an enhanced
 chemiluminescence (ECL) detection system.

In Vivo Oxygen-Induced Retinopathy (OIR) Model

- Model: C57BL/6J mice are subjected to a well-established oxygen-induced retinopathy (OIR) model. At postnatal day 7 (P7), the pups and their nursing dam are exposed to a hyperoxic environment (75% oxygen). At P12, they are returned to normoxic conditions (21% oxygen).
- Drug Administration: A JP-153-loaded microemulsion or a control vehicle is administered topically to the eyes of the mice daily from P12 to P17.
- Analysis: At P17, the mice are euthanized, and their eyes are enucleated. The retinas are dissected, flat-mounted, and stained with isolectin B4 to visualize the vasculature. The extent of neovascular tuft formation and the avascular area are quantified using image analysis software. The results from these in vivo studies show that topical application of a JP-153-loaded microemulsion reduces neovascular tuft formation and the avascular area in a dose-dependent manner.[1][2]



Conclusion

The small molecule **JP-153** demonstrates significant potential as a therapeutic agent for neovascular eye diseases. By specifically targeting the FAK-paxillin interaction within the Src-FAK-paxillin signaling complex, **JP-153** effectively inhibits VEGF-induced retinal endothelial cell proliferation and migration.[1][2] The data presented in this guide underscore the efficacy of this novel compound and provide a foundation for further preclinical and clinical investigation. The modulation of focal adhesion proteins like paxillin represents a promising strategy for the treatment of pathologic retinal neovascularization.[1][2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Novel Small Molecule JP-153 Targets the Src-FAK-Paxillin Signaling Complex to Inhibit VEGF-Induced Retinal Angiogenesis PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [JP-153: A Novel Inhibitor of Retinal Endothelial Cell Proliferation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11934191#jp-153-s-effect-on-retinal-endothelial-cell-proliferation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com